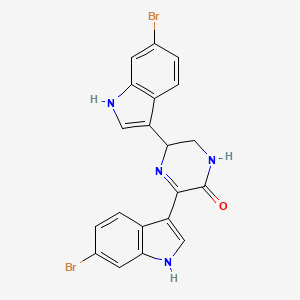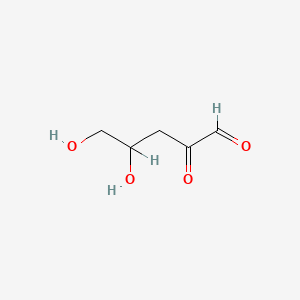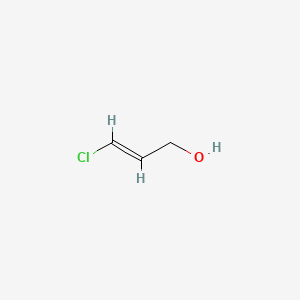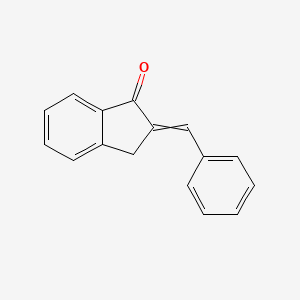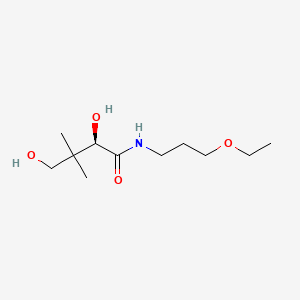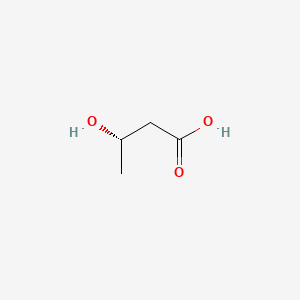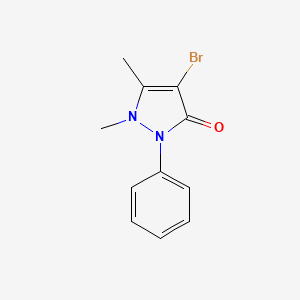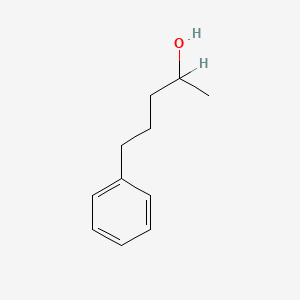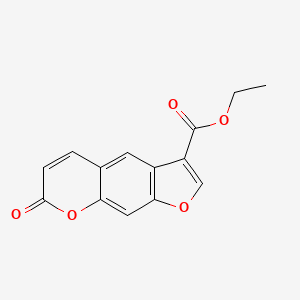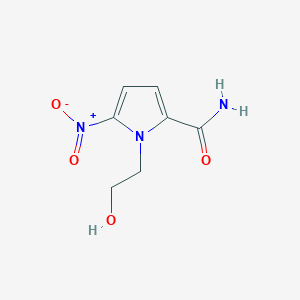
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by a team of researchers led by Dr. Nader G. Abraham at the University of Toledo, Ohio, USA. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor that regulates blood pressure by constricting blood vessels. By inhibiting 20-HETE synthase, 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide reduces the production of 20-HETE and thereby lowers blood pressure. Additionally, 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the production of 20-HETE.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and proliferation, and reducing inflammation. In animal studies, 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide has been shown to reduce blood pressure in hypertensive rats and to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide is its selectivity for 20-HETE synthase, which allows for targeted inhibition of this enzyme without affecting other enzymes in the arachidonic acid pathway. Additionally, 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide is relatively stable and can be easily synthesized and purified. However, one limitation of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the potential side effects of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide and its long-term safety.
Orientations Futures
There are several future directions for research on 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide in other diseases, such as diabetes and cardiovascular disease. Finally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide in vivo.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide involves the reaction of 5-nitropyrrole-2-carboxylic acid with ethylene glycol in the presence of thionyl chloride, followed by the addition of hydroxylamine hydrochloride to yield the desired product. The purity and yield of 1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide can be improved through various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. It has been shown to inhibit the activity of a specific enzyme called 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a key role in the regulation of blood pressure and the development of cancer and inflammation.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c8-7(12)5-1-2-6(10(13)14)9(5)3-4-11/h1-2,11H,3-4H2,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQOPUYDLCMQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951228 | |
| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-5-nitropyrrole-2-carboxamide | |
CAS RN |
2854-09-3 | |
| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyoxyethylene(10)nonylphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



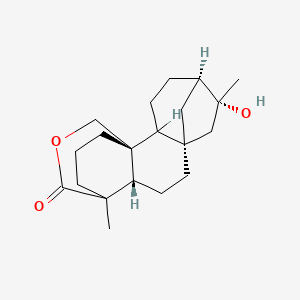
![N,N-dimethyl-N'-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanimidamide](/img/structure/B1199576.png)
